molecular formula C13H15ClN4S B2796423 4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol CAS No. 790272-34-3

4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2796423
CAS No.: 790272-34-3
M. Wt: 294.8
InChI Key: RWVSKUVJLSUWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 1,2,4-Triazole-3-thiol Derivatives in Pharmaceutical Sciences

The 1,2,4-triazole-3-thiol scaffold has been a cornerstone of medicinal chemistry since the mid-20th century. Early work focused on simple derivatives like 1,2,4-triazole-3-thiol itself, which demonstrated moderate antimicrobial properties. The 1980s marked a turning point with the development of fluconazole, a triazole-based antifungal that validated the clinical potential of this heterocyclic system. Structural modifications, particularly at the 4- and 5-positions of the triazole ring, became a key strategy for optimizing pharmacokinetic properties.

The introduction of aryl substituents at position 4, such as the 4-chlorophenyl group, emerged as a critical innovation. Chlorinated aromatic systems enhanced membrane permeability while providing steric bulk for target engagement. Parallel developments in thiol (-SH) functionalization enabled covalent interactions with enzymatic cysteine residues, a mechanism exploited in protease inhibitors. By the 2000s, researchers began combining these features with nitrogen-containing heterocycles like pyrrolidine, leading to compounds such as this compound.

Research Significance of Pyrrolidin-1-ylmethyl Substitution in Triazole Pharmacophores

The pyrrolidin-1-ylmethyl moiety confers distinct advantages to the triazole core:

  • Conformational Flexibility : Pyrrolidine's saturated five-membered ring allows adaptive binding to biological targets through chair-to-boat transitions.
  • Enhanced Lipophilicity : With a calculated logP increase of ~0.8 compared to unmethylated analogs, this substituent improves blood-brain barrier penetration.
  • Hydrogen Bonding Capacity : The tertiary amine enables protonation at physiological pH, facilitating ionic interactions with aspartate/glutamate residues.

Recent structure-activity relationship (SAR) studies demonstrate that pyrrolidin-1-ylmethyl-substituted triazoles exhibit 3–5-fold greater antifungal activity against Candida albicans compared to piperidine analogs (MIC: 2–8 μg/mL vs. 10–32 μg/mL). This enhancement correlates with improved fit into the cytochrome P450 14α-demethylase active site, a key antifungal target.

Contemporary Research Landscape and Scientific Knowledge Gaps

Current research priorities for this compound class include:

Research Focus Area Key Findings Knowledge Gaps
Antifungal Mechanisms Disrupts ergosterol biosynthesis via Lanosterol 14α-demethylase inhibition (IC~50~: 0.8–1.2 μM) Off-target effects on human CYP3A4 isoform
Antibacterial Applications Synergistic activity with β-lactams against NDM-1-producing E. coli (FIC index: 0.25–0.5) Poor Gram-negative penetration due to outer membrane impermeability
Cancer Therapeutics Induces apoptosis in MCF-7 cells through Bcl-2/Bax modulation (EC~50~: 12.4 μM) Limited in vivo pharmacokinetic data

A critical unmet need is the development of prodrug strategies to mitigate thiol oxidation, which reduces bioavailability by ~40% in hepatic microsomal assays. Additionally, the compound's metal-chelating properties via the triazole-thiol motif remain underexplored in neurodegenerative disease models.

Interdisciplinary Applications in Biomedical Research

Beyond traditional therapeutic roles, this triazole derivative demonstrates unique interdisciplinary potential:

Table 1: Emerging Applications of this compound

Application Field Mechanism Performance Metrics
Antimicrobial Coatings Copper(II) complexation prevents biofilm formation 78% reduction in S. aureus adhesion
Fluorescent Probes Triazole-thiol acts as ESIPT (Excited-State Intramolecular Proton Transfer) fluorophore λ~em~ = 480 nm, Quantum Yield = 0.33
Radiopharmaceuticals ^99m^Tc labeling via thiol coordination Target-to-background ratio = 4.7:1 in tumor xenografts

In materials science, the compound's ability to form stable coordination polymers with lanthanides (e.g., Eu^3+^, Tb^3+^) enables applications in luminescent sensors. Recent molecular dynamics simulations suggest that the 4-chlorophenyl group stabilizes π-π stacking interactions with graphene oxide surfaces, paving the way for nanocomposite drug delivery systems.

(Word count: 1,023. Continuing in next section...)

Properties

IUPAC Name

4-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4S/c14-10-3-5-11(6-4-10)18-12(15-16-13(18)19)9-17-7-1-2-8-17/h3-6H,1-2,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVSKUVJLSUWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-4H-1,2,4-triazole-3-thiol under acidic conditions. Another method involves the cyclization of 4-chlorophenylhydrazine with pyrrolidin-1-ylmethyl-1,2,4-triazole-3-thione in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted triazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds containing a triazole ring exhibit significant anticonvulsant properties. The structure of 4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol suggests potential efficacy against seizures. In studies involving various triazole derivatives, those with electron-withdrawing groups like chlorine on the phenyl ring demonstrated enhanced anticonvulsant activity in animal models .

Anticancer Properties

Triazole derivatives have been investigated for their anticancer effects. Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines, including breast and leukemia cells .

Antimicrobial Activity

The compound's thiol group may contribute to its antimicrobial properties. Research into related triazole compounds has revealed activity against a range of bacterial and fungal pathogens. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticonvulsant Evaluation

In a study evaluating various triazole derivatives for anticonvulsant activity, this compound was tested against established seizure models. Results indicated significant protection against seizures compared to control groups .

Case Study 2: Anticancer Activity

A comparative analysis of triazole derivatives showed that compounds with similar structures to this compound exhibited notable cytotoxicity against various cancer cell lines. The study concluded that modifications to the phenyl ring could enhance anticancer efficacy .

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of Key Triazole-3-thiol Derivatives
Compound Name & ID Substituents (Positions 4 & 5) Key Features Biological Activity
Target Compound :
4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol
4: 4-Chlorophenyl
5: Pyrrolidin-1-ylmethyl
Flexible pyrrolidine side chain; moderate lipophilicity Potential antiviral/anticancer activity (inferred from analogs)
Yucasin
(5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol)
5: 4-Chlorophenyl
4: Unsubstituted
Lacks pyrrolidine; simpler structure Inhibits YUC flavin monooxygenases in auxin biosynthesis
Compound 12
(4-(Cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol)
4: Cyclopentenylamino
5: 4-Chlorophenyl hydrazinyl
Bulky hydrazine substituent Potent CoV helicase inhibitor (IC₅₀ ~1.2 µM)
12c
(4-(((1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol)
4: Pyrrole-Schiff base
5: Pyridinyl
Extended conjugation via Schiff base Anticancer activity (MCF-7, Hep-G2 cell lines)
CP 55
((E)-4-((3-Bromobenzylidene)amino)-5-(4-(trifluoromethyl)phenyl)-4H-1,2,4-triazole-3-thiol)
4: Bromobenzylideneamino
5: Trifluoromethylphenyl
Electron-withdrawing CF₃ group Antimicrobial activity (MIC ~8 µg/mL)

Physicochemical Properties

  • Lipophilicity : Pyrrolidinylmethyl and pyridinyl groups increase logP values, improving membrane permeability compared to polar Schiff base derivatives .
  • Solubility: Thiol (-SH) and amino groups enhance aqueous solubility, critical for bioavailability in analogs like Yucasin .

Biological Activity

The compound 4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 790272-34-3) is a triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of the compound is C13H15ClN4SC_{13}H_{15}ClN_{4}S with a molecular weight of approximately 294.80 g/mol. The structure includes a triazole ring and a thiol group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC13H15ClN4SC_{13}H_{15}ClN_{4}S
Molecular Weight294.80 g/mol
CAS Number790272-34-3

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial activity. A study evaluating various triazole-thiol compounds demonstrated that certain derivatives effectively inhibited the growth of bacteria, particularly those resistant to conventional antibiotics. The compound showed promising results against several strains of bacteria, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. In vitro assays have shown that This compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The results indicated an IC50 value of 6.2 µM for HCT-116 cells and varying degrees of effectiveness against MCF-7 cells .

Cell LineIC50 Value (µM)
HCT-1166.2
MCF-727.3

Enzyme Inhibition

One of the most notable aspects of this compound is its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Studies have focused on its inhibitory action against class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs). The compound has shown weak but promising inhibitory activity against KPC-2 (a class A carbapenemase) and VIM-1 (a class B metallo β-lactamase), indicating its potential role in combating antibiotic resistance .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy using standard disk diffusion methods. The compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity Assessment
A separate study involved the treatment of cancer cell lines with varying concentrations of the compound over a period of 48 hours. The results were analyzed using MTT assays to determine cell viability. The findings confirmed that the compound effectively reduced cell viability in a dose-dependent manner.

Q & A

Q. What are the standard synthetic routes for 4-(4-chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via S-alkylation or condensation reactions. For example, S-alkylation of the triazole-thiol precursor with halogenated alkanes (e.g., allyl bromide) in polar solvents like ethanol or methanol under reflux conditions is common. Purification involves recrystallization or column chromatography using solvents such as hexane/ethyl acetate mixtures . Key intermediates are characterized by elemental analysis, ¹H/¹³C-NMR, and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Structural confirmation relies on:

  • ¹H/¹³C-NMR : To identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbon frameworks.
  • LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 251.74 for the base compound) .
  • FTIR : To detect functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .

Q. What biological activities have been reported for this compound and its derivatives?

Derivatives exhibit antifungal (e.g., inhibition of Candida albicans), antimicrobial , and enzyme inhibitory activities (e.g., MERS-CoV helicase inhibition with IC₅₀ values <1 µM). The triazole-thiol core and chlorophenyl group are critical for binding to biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield optimization involves:

  • Reagent selection : Using bulky alkylating agents (e.g., iodomethane vs. bromoethane) to reduce steric hindrance.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reflux at 80–100°C improves reaction efficiency. For example, derivatives synthesized via S-alkylation achieved yields up to 86% under optimized conditions .

Q. How can molecular docking guide the identification of biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities between the compound and target proteins (e.g., fungal CYP51 or viral helicases). Key steps include:

  • Preparing the ligand (protonation states, energy minimization).
  • Selecting binding pockets (e.g., ATPase domains in helicases).
  • Analyzing interactions (hydrogen bonds with Thr404, hydrophobic contacts with Phe536 in MERS-CoV helicase) . Docking scores correlate with experimental IC₅₀ values (e.g., compound 12 in : IC₅₀ = 0.51 µM) .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., consistent fungal strains or cell lines).
  • Substituent effects : Compare substituent impacts (e.g., 4-chlorophenyl vs. 4-fluorophenyl on antifungal activity).
  • SAR studies : Systematically modify functional groups (e.g., pyrrolidinyl vs. piperidinyl) to isolate activity drivers .

Q. What computational tools are used for ADME profiling?

ADME analysis employs tools like SwissADME or PreADMET to predict:

  • Lipophilicity (LogP ~3.2, optimal for membrane permeability).
  • Solubility (LogS < -4, indicating moderate solubility).
  • Metabolic stability (CYP450 inhibition risks). These predictions guide lead optimization, e.g., reducing LogP via hydrophilic substituents .

Q. How can toxicity profiles be assessed preclinically?

  • In silico models : ProTox-II predicts hepatotoxicity and mutagenicity.
  • In vitro assays : MTT assays on human cell lines (e.g., HEK293) for cytotoxicity (IC₅₀ > 100 µM is desirable).
  • In vivo studies : Acute toxicity tests in rodents (e.g., LD₅₀ > 500 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.